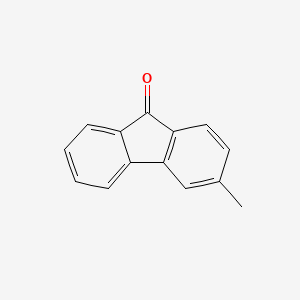
3-methyl-9H-fluoren-9-one
カタログ番号 B1362854
分子量: 194.23 g/mol
InChIキー: CCPOGGQELUULQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06162824
Procedure details


Benzo[b]indeno[1,2-d]thiophen-9-one: from 2-benzo[b]thiopheneboronic acid and 2-iodobenzoic acid following method A.
Name
Benzo[b]indeno[1,2-d]thiophen-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3C4C(=CC=3S[C:5]=2[CH:4]=[CH:3][CH:2]=1)C=CC(=O)C=4.S1C(B(O)O)=CC2C=CC=CC1=2.I[C:31]1[CH:39]=[CH:38][CH:37]=[CH:36][C:32]=1[C:33](O)=[O:34]>>[CH3:8][C:9]1[CH:5]=[CH:4][C:3]2[C:33](=[O:34])[C:32]3[C:31]([C:2]=2[CH:1]=1)=[CH:39][CH:38]=[CH:37][CH:36]=3
|
Inputs


Step One
|
Name
|
Benzo[b]indeno[1,2-d]thiophen-9-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=C(C21)C2=CC(C=CC2=C3)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C2=C(C=C1B(O)O)C=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=CC=2C(C3=CC=CC=C3C2C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
